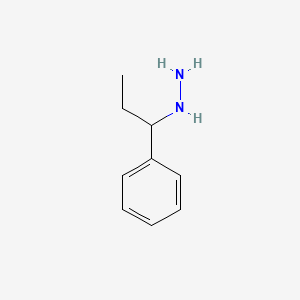

(1-Phenylpropyl)hydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpropylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-9(11-10)8-6-4-3-5-7-8/h3-7,9,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTODOQNKOGIHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60275499 | |

| Record name | 1-phenylpropylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3314-13-4 | |

| Record name | 1-phenylpropylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Phenylpropyl Hydrazine and Its Analogues

Direct Synthetic Routes and Precursor Chemistry

Direct synthetic routes to (1-Phenylpropyl)hydrazine typically involve the transformation of readily available starting materials, such as carbonyl compounds and alcohols, into the desired hydrazine (B178648) derivative. These methods are often straightforward and provide good yields of the target compound, albeit as a racemic mixture.

Synthesis from carbonyl compounds via hydrazone formation

A primary and widely utilized method for the synthesis of this compound involves a two-step sequence starting from a carbonyl compound. This process begins with the formation of a hydrazone intermediate, which is subsequently reduced to the final hydrazine product.

The initial step is the condensation reaction between a ketone or aldehyde and hydrazine or a substituted hydrazine. For the synthesis of this compound, the precursor carbonyl compound is propiophenone (B1677668). The reaction of propiophenone with hydrazine hydrate (B1144303) leads to the formation of propiophenone hydrazone. This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by dehydration. google.comrwth-aachen.de

The general reaction is as follows: R¹R²C=O + H₂NNH₂ → R¹R²C=NNH₂ + H₂O

Once the hydrazone is formed, the subsequent step is its reduction to the corresponding hydrazine. Various reducing agents can be employed for this transformation. A common method is the Wolff-Kishner reduction, which typically uses a strong base like potassium hydroxide (B78521) at high temperatures, often in a high-boiling solvent such as ethylene (B1197577) glycol. rwth-aachen.demdpi.com However, for the isolation of the hydrazine product itself, milder reducing agents are preferred to avoid over-reduction to the corresponding alkane.

A new synthetic method has been described that involves the diborane (B8814927) reduction of a hydrazone. This method is reported to give high yields and provides a simple route to 1,2-disubstituted hydrazines. nih.gov

Table 1: Synthesis of Hydrazines from Carbonyl Compounds

| Starting Material | Intermediate | Product | Key Reaction Steps |

|---|

Deoxygenation of alcohols for hydrazine derivative synthesis

An alternative synthetic strategy for preparing hydrazine derivatives involves the deoxygenation of alcohols. This approach offers a different disconnection in the retrosynthetic analysis, starting from an alcohol precursor instead of a carbonyl compound. For the synthesis of this compound, the corresponding alcohol would be 1-phenyl-1-propanol.

A notable development in this area is the continuous flow dehydroxylative hydrazination of alcohols. This method utilizes a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (Ph₃P), in conjunction with a dialkyl azodicarboxylate, like di-tert-butyl azodicarboxylate (DBAD), to facilitate the conversion of the alcohol to the hydrazine derivative. The reaction proceeds through a Mitsunobu-type mechanism where the hydroxyl group is activated by the phosphine and azodicarboxylate, followed by nucleophilic substitution by the hydrazine.

The proposed mechanism involves the formation of a betaine (B1666868) from the reaction of Ph₃P and DBAD. This betaine then reacts with the alcohol to form an oxyphosphonium salt. Subsequent Sₙ2 substitution by a hydrazine anion yields the final product. This continuous flow method has been shown to be practical and efficient for a range of alcohols, including benzylic and secondary alcohols, providing moderate to good yields of the desired hydrazines.

Approaches for Chiral this compound Derivatives

The synthesis of enantiomerically pure or enriched this compound is of significant interest due to the importance of chiral compounds in various applications. Several stereoselective strategies have been developed to access chiral hydrazine derivatives.

Asymmetric hydrogenation of prochiral hydrazones

One of the most direct and efficient methods for preparing chiral hydrazines is the asymmetric hydrogenation of prochiral hydrazones. acs.org This approach involves the reduction of the C=N double bond of a hydrazone using a chiral catalyst, which induces stereoselectivity and leads to the formation of one enantiomer in excess.

The prochiral hydrazone, in this case, would be propiophenone hydrazone. The hydrogenation is carried out in the presence of a transition metal catalyst, typically based on rhodium, ruthenium, palladium, or nickel, complexed with a chiral ligand. acs.orgchemistryviews.org The choice of both the metal and the chiral ligand is crucial for achieving high enantioselectivity.

For instance, palladium-catalyzed asymmetric hydrogenation of fluorinated hydrazones using a [Pd(R)-DTBM-SegPhos(OCOCF₃)₂] catalyst has been reported to provide chiral fluorinated hydrazines with high yields and up to 94% enantioselectivity. While this example is for fluorinated analogues, the principle can be extended to other substituted hydrazones. Nickel-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones has also been developed, affording various chiral cyclic hydrazines in high yields with excellent enantioselectivities (up to >99% ee). acs.org

Despite progress, challenges remain in the asymmetric hydrogenation of hydrazones, particularly for those with alkyl-chain substituents, which can suffer from low activity and poor stereoselectivity.

Table 2: Catalysts for Asymmetric Hydrogenation of Hydrazones

| Catalyst System | Substrate Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|

| [Pd(R)-DTBM-SegPhos(OCOCF₃)₂] | Fluorinated hydrazones | Up to 94% | |

| Ni–(S,S)-Ph-BPE complex | Cyclic N-acyl hydrazones | Up to >99% | acs.org |

| Chiral Boranes | Hydrazones | 75-93% | nih.gov |

Stereoselective processes for the preparation of chiral hydrazine derivatives

Beyond asymmetric hydrogenation, other stereoselective methods have been developed for the synthesis of chiral hydrazine derivatives. These methods often rely on the use of chiral auxiliaries or reagents to control the stereochemical outcome of the reaction.

One such approach involves the use of chiral derivatizing reagents to form diastereomers that can be separated chromatographically. For example, novel chiral hydrazine reagents have been synthesized and used to react with chiral carbonyl compounds to form hydrazone diastereomers. These diastereomers can then be separated using techniques like HPLC. nih.gov Although this method is often used for analytical purposes, it can be adapted for preparative scale synthesis.

Another innovative approach is the use of enzymatic reductive hydrazinations. Imine reductases (IREDs) have been shown to catalyze the reductive amination of various carbonyl compounds with hydrazines. nih.gov By using an engineered IRED, it is possible to achieve high enantioselectivity in the synthesis of chiral hydrazine derivatives. This biocatalytic method offers a green and efficient alternative to traditional chemical methods. nih.govnih.gov

Furthermore, stereoselective processes can involve the nucleophilic addition of organometallic reagents to chiral hydrazones derived from chiral auxiliaries, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). The chiral auxiliary directs the approach of the nucleophile, leading to the formation of the desired stereoisomer.

Utilizing chiral oxaziridine (B8769555) intermediates for asymmetric oxygen transfer in synthesis

Chiral oxaziridines are versatile reagents that can be used for asymmetric oxygen and nitrogen transfer reactions. In the context of synthesizing chiral hydrazine derivatives, chiral N-H oxaziridines can act as electrophilic sources of nitrogen.

The reaction of a carbanion nucleophile with a chiral N-H oxaziridine can result in the transfer of the nitrogen atom, along with the chiral backbone of the oxaziridine, to the nucleophile. acs.org This process, known as asymmetric electrophilic amination, can be used to create a new C-N bond with high stereocontrol. The resulting product would be a hydrazine derivative where the chirality is induced by the oxaziridine.

For example, enantiomerically pure chiral N-H oxaziridines derived from camphor (B46023) have been shown to react with various carbon nucleophiles, such as deprotonated esters and malonates, to transfer the nitrogen atom. acs.org While this method has been primarily demonstrated for the synthesis of α-amino acids and related compounds, the underlying principle of asymmetric nitrogen transfer could potentially be applied to the synthesis of chiral hydrazines.

Additionally, N-sulfonyloxaziridines are well-known for their ability to effect asymmetric α-hydroxylation of enolates. wikipedia.org While this is an oxygen transfer reaction, the chemistry of chiral oxaziridines highlights their potential as reagents for asymmetric transformations involving heteroatom transfer. nih.gov

Advanced Hydrazine Functionalization and Derivatization Strategies

The modification of the hydrazine core is crucial for creating structural analogues and complex derivatives. This section explores several advanced strategies for the functionalization and derivatization of hydrazines and their precursors.

A robust method for preparing N'-alkyl hydrazides involves a three-step sequence featuring the installation, alkylation, and subsequent removal of a trifluoroacetyl protecting group. scholaris.cascholaris.ca This strategy offers a controlled approach to selective alkylation on the terminal nitrogen of a hydrazide.

The process begins with the acylation of a starting hydrazide, such as one derived from an amino acid, using trifluoroacetic anhydride. The resulting trifluoroacetyl hydrazide is a stable intermediate that can be purified or used directly in the next step. scholaris.ca This intermediate then undergoes N'-alkylation. Two primary methods for this alkylation have been demonstrated to be effective:

Mitsunobu Reaction: Treatment of the trifluoroacetyl hydrazide with an alcohol in the presence of triphenylphosphine and an azodicarboxylate (e.g., DIAD or DEAD) yields the N'-alkylated product. researchgate.net

Alkylation with Alkyl Halides: Under alkaline conditions, using a base such as potassium carbonate, the trifluoroacetyl hydrazide can be effectively alkylated with various alkyl halides. scholaris.caresearchgate.net

The final step is the removal of the trifluoroacetyl group to unmask the N'-alkyl hydrazide. This can be achieved under either reductive conditions (e.g., sodium borohydride) or hydrolytic conditions, depending on the nature of the substrate. scholaris.caresearchgate.net A key advantage of this methodology is that the entire three-step process can often be performed without the need to isolate intermediates, culminating in the desired product after a single chromatographic purification. scholaris.ca

Table 1: Examples of Trifluoroacetyl Hydrazide Alkylation

| Starting Hydrazide | Alkylation Reagent | Alkylation Method | Overall Yield | Reference |

|---|---|---|---|---|

| N-(Boc)alanine hydrazide | Propargyl bromide | K₂CO₃, Acetone (B3395972) | 72% | scholaris.ca |

| N-(Boc)valine hydrazide | Propargyl alcohol | Mitsunobu (PPh₃, DIAD) | 66% (isolated intermediate) | scholaris.ca |

| N-(Boc)phenylalanine hydrazide | Allyl bromide | K₂CO₃, Acetone | Not specified | scholaris.ca |

The synthesis of N'-substituted hydrazides is a fundamental transformation for creating diverse hydrazine derivatives. Beyond the trifluoroacetyl protection-alkylation strategy, direct methods for substitution on the N' position have been extensively developed. These methods often rely on metal-catalyzed cross-coupling reactions, which allow for the introduction of aryl and other substituents.

For instance, copper-catalyzed N-arylation provides a regioselective route to N-acyl-N',N'-disubstituted hydrazines. Using copper(I) iodide (CuI), N-acyl-N'-substituted hydrazines can be coupled with aryl iodides to afford the target products. organic-chemistry.org A reversal of regioselectivity has been noted in certain cases, particularly with ortho-substituted aryl iodides. organic-chemistry.org Similarly, palladium-catalyzed intermolecular N-arylation of hydrazides with aryl halides, employing a MOP-type ligand and a cesium carbonate base, offers a versatile and high-yielding approach that tolerates a wide array of functional groups. organic-chemistry.org

Another approach involves the formation of a nitrogen dianion from a protected hydrazine, which can then be selectively alkylated. This method provides a fast and efficient route to substituted hydrazines with minimal steps and protective groups. d-nb.infoorganic-chemistry.org The metalation is typically performed with a strong base like n-butyllithium at low temperatures, followed by the addition of an alkylating agent. d-nb.info This technique allows for selective monoalkylation or sequential dialkylation of the hydrazine nitrogens. organic-chemistry.org

Hydrazines are invaluable building blocks in heterocyclic chemistry, frequently used for the synthesis of five- and six-membered ring systems containing nitrogen-nitrogen bonds. A prominent example is the synthesis of pyrazoles.

A microwave-assisted, single-step method has been developed for the direct N-heterocyclization of hydrazines with metal-acetylacetonate and -dibenzylideneacetonate complexes. nih.gov This reaction proceeds without any additional base or additives, providing 1,3,5-trisubstituted pyrazoles in excellent yields. The methodology is tolerant of a variety of functional groups on the hydrazine, including halogens, nitro, and methoxy (B1213986) groups. nih.gov This approach is particularly valuable for late-stage modification in drug discovery. nih.govresearchgate.net

Table 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles from Hydrazines

| Hydrazine Reactant | Metal Complex | Yield | Reference |

|---|---|---|---|

| Phenyl hydrazine | Cu(acac)₂ | 96% | nih.gov |

| 4-Fluorophenyl hydrazine | Cu(acac)₂ | 94% | nih.gov |

| 4-Chlorophenyl hydrazine | Cu(acac)₂ | 95% | nih.gov |

| 4-Bromophenyl hydrazine | Cu(acac)₂ | 92% | nih.gov |

| 4-Nitrophenyl hydrazine | Cu(acac)₂ | 90% | nih.gov |

Traditionally, pyrazoles are synthesized via the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. nih.govcdnsciencepub.com The reaction between aryl or heteroarylhydrazines and fluorinated β-diketones, for example, can yield a variety of trifluoromethyl-substituted pyrazoles and 5-hydroxy-Δ²-pyrazolines. cdnsciencepub.com The regioselectivity of this reaction is often controlled by the dehydration kinetics of intermediate dihydroxypyrazolidines. cdnsciencepub.com

Azines, which contain a C=N–N=C core structure, are synthesized through the condensation of hydrazine with carbonyl compounds. quimicaorganica.orgerpublications.com An advanced and atom-economical approach involves the direct synthesis of symmetrical azines from alcohols and hydrazine hydrate, bypassing the need to pre-oxidize the alcohol to an aldehyde or ketone. nih.govchemistryviews.org

This transformation is typically achieved through an acceptorless dehydrogenative coupling reaction catalyzed by transition metal complexes, most notably ruthenium pincer complexes. nih.govacs.orgnih.gov The reaction proceeds by first converting the alcohol to an aldehyde, which then condenses with hydrazine to form the azine, releasing dihydrogen gas as the only byproduct. nih.govacs.org The process can be run under base-free conditions and demonstrates good conversions and yields for both benzylic and aliphatic alcohols. nih.govnih.gov The use of molecular sieves is often beneficial to remove water formed during the condensation step. nih.gov This method represents an environmentally benign route to azines from readily available starting materials. nih.govacs.org

Catalytic Synthesis Approaches

Catalytic methods, particularly those involving asymmetric transformations, are powerful tools for the synthesis of chiral hydrazines. These approaches offer high efficiency and enantioselectivity, which are critical for the preparation of compounds with specific biological activities.

Asymmetric hydrogenation of prochiral hydrazones (C=N-N) is one of the most direct and efficient routes to chiral hydrazines. acs.orgacs.org While noble metals like rhodium and ruthenium have been extensively studied, there is growing interest in developing catalysts based on more earth-abundant metals like nickel and palladium. acs.orgchemistryviews.org

Nickel-Catalyzed Asymmetric Hydrogenation: Efficient nickel-based catalyst systems have been developed for the asymmetric hydrogenation of hydrazones. acs.orgresearchgate.net For example, a complex of Ni(OAc)₂ and a chiral phosphine ligand, (S,S)-Ph-BPE, has been shown to catalyze the hydrogenation of cyclic N-acyl hydrazones to produce chiral cyclic hydrazines in high yields and with excellent enantioselectivities (up to >99% ee). acs.orgacs.org This catalytic system can operate under relatively mild conditions and has been successfully applied on a gram scale with low catalyst loading. acs.orgresearchgate.net The presence of an acid additive, such as acetic acid, can be crucial for promoting the dissociation of the active nickel catalyst in the catalytic cycle. acs.org

Table 3: Ni-Catalyzed Asymmetric Hydrogenation of Cyclic N-Acyl Hydrazones

| Substrate | Catalyst System | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cyclic N-acyl hydrazone (generic) | Ni(OAc)₂ / (S,S)-Ph-BPE | High | Up to >99% | acs.orgacs.org |

| Various substituted cyclic hydrazones | Ni-(S,S)-Ph-BPE complex | High | Moderate to excellent | acs.org |

Palladium-Catalyzed Asymmetric Hydrogenation: Palladium complexes have also emerged as highly effective catalysts for the asymmetric hydrogenation of various C=N bonds, including those in hydrazones. acs.orgdicp.ac.cn An efficient method for synthesizing chiral α-trifluoromethylated hydrazines involves the Pd-catalyzed asymmetric hydrogenation of N-aryl and N-acyl hydrazones, achieving excellent yields and up to 97% ee. acs.org The catalyst system often consists of a palladium salt, such as Pd(OCOCF₃)₂, and a chiral bisphosphine ligand like (S)-SegPhos. acs.orgdicp.ac.cn

This methodology has also been successfully extended to the direct asymmetric reductive amination between trifluoromethyl-substituted ketones and hydrazines, providing a step-economical route to the desired chiral hydrazine products. acs.org The reaction tolerates a broad scope of substrates, including those with β-aryl, γ-aryl, and alkyl-chain substituents.

Table 4: Pd-Catalyzed Asymmetric Hydrogenation of Hydrazones

| Substrate Type | Catalyst System | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| N-aryl/N-acyl trifluoromethyl hydrazones | Pd(OCOCF₃)₂ / (S)-SegPhos | Excellent | Up to 97% | acs.org |

| Fluorinated β-aryl/alkyl hydrazones | [Pd((R)-DTBM-SegPhos)(OCOCF₃)₂] | High | Up to 94% | |

| N-diphenylphosphinyl ketimines | Pd(OCOCF₃)₂ / (S)-SegPhos | Good | 87-99% | dicp.ac.cn |

Ruthenium Pincer Complex Catalysis in Dehydrogenative Coupling Reactions

The synthesis of N-heterocycles and related nitrogen-containing compounds has been significantly advanced by the use of transition metal-catalyzed acceptorless dehydrogenative coupling (ADC). rsc.org This methodology is recognized as a sustainable and environmentally favorable approach because it typically generates only hydrogen and water as byproducts. rsc.org Among the various catalysts developed, bifunctional ruthenium NNN-pincer complexes have demonstrated high efficiency in the ADC of alcohols for the synthesis of quinoline (B57606) and quinazoline (B50416) derivatives. rsc.org

These catalytic systems operate through a mechanism where an alcohol is dehydrogenated to an aldehyde or ketone intermediate, which then reacts with a nucleophile (such as an amine or hydrazine derivative). Subsequent cyclization and aromatization steps, often facilitated by the catalyst, lead to the final product. The "pincer" ligand framework provides exceptional stability and reactivity to the ruthenium center, enabling the catalytic cycle to proceed efficiently under relatively mild conditions. researchgate.net While direct literature on the synthesis of this compound using this specific method is not prevalent, the principles of ADC with ruthenium pincer catalysts are applicable. The hypothetical dehydrogenative coupling of 1-phenylpropan-1-ol with a suitable hydrazine precursor represents a plausible and atom-economical route to the target compound, aligning with green chemistry principles.

Research into ruthenium pincer complexes has also explored their activity in transfer hydrogenation and alkane transfer dehydrogenation, highlighting the versatility of these catalysts in C-H bond activation, a key step in dehydrogenative coupling. nih.govresearchgate.net The rational design of the pincer ligand, including the incorporation of features that allow for metal-ligand cooperation, is crucial for enhancing catalytic activity and stability. acs.org

Table 1: Representative Dehydrogenative Coupling Reactions using Ruthenium Pincer Catalysts Note: This table presents data for analogous reactions to illustrate the capability of the catalytic system, not the direct synthesis of this compound.

| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Ruthenium NNN-pincer complex | 2-Aminobenzyl alcohol | Secondary alcohol | Substituted quinoline | High turnover number (TON) of 440,000 achieved for 2-phenylquinoline. | rsc.org |

| Ruthenium NNN-pincer complex | 2-Aminobenzyl alcohol | Nitrile | Substituted quinazoline | Efficient synthesis under aerial conditions with low catalyst loading (0.1 mol%). | rsc.org |

Exploration of Biocatalysis and Photoredox Catalysis in Hydrazine-Related Chemical Transformations

Modern synthetic chemistry increasingly turns to biocatalysis and photoredox catalysis to achieve transformations that are difficult to accomplish with traditional methods, particularly concerning stereoselectivity and reaction conditions.

Biocatalysis: The enantioselective synthesis of chiral hydrazines is of significant interest due to their prevalence in pharmaceuticals and agrochemicals. nih.gov Biocatalysis, leveraging the high efficiency and specificity of enzymes, presents a sustainable alternative to methods requiring precious metals or costly chiral ligands. nih.gov Researchers have successfully engineered imine reductases (IREDs) to function as potent hydrazone reductases (HREDs). Through directed evolution, a variant of an IRED was developed that promotes the efficient reduction of protected hydrazones to their corresponding chiral hydrazines with exceptional stereocontrol (>99% enantiomeric excess). nih.gov

This biocatalytic platform was established after screening a large library of IRED sequences, identifying a parent enzyme that showed initial, albeit low, activity for hydrazone reduction. Subsequent protein engineering, involving the introduction of specific mutations, enhanced the enzyme's activity by 20-fold and broadened its substrate scope. nih.gov This approach provides a powerful and green route to valuable chiral hydrazine products, demonstrating the potential for creating this compound in a highly enantiopure form from a corresponding hydrazone precursor. nih.gov

Table 2: Engineered Hydrazone Reductase (HRED) Performance

| Substrate | Enzyme Variant | Yield (%) | Enantiomeric Excess (e.e. %) | Reference |

|---|---|---|---|---|

| N-Cbz-1-phenylethan-1-imine | HRED1.1 | >99 | >99 | nih.gov |

| N-Cbz-1-(4-methoxyphenyl)ethan-1-imine | HRED1.1 | >99 | >99 | nih.gov |

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, utilizing light energy to drive chemical reactions under mild conditions. mdpi.com Organophotocatalysts, such as dicyanopyrazine (DPZ), can function as potent oxidants or reductants in their excited state, enabling unique radical-based transformations. mdpi.com The general mechanism involves the photocatalyst absorbing visible light to reach an excited state, followed by a single-electron transfer (SET) with a substrate to generate a radical ion, which then proceeds through the desired reaction pathway. mdpi.com

While the direct photoredox-catalyzed synthesis of alkyl hydrazines like this compound is an emerging area, related transformations have been explored. For instance, photocatalytic systems have been investigated for the oxidation and decomposition of hydrazine, often using catalysts like silver-modified TiO2. nih.govmdpi.com These studies provide insight into the fundamental interactions between hydrazine moieties and photocatalysts. The development of new photoredox methods for C-N bond formation holds promise for the future synthesis of hydrazine derivatives, potentially enabling novel reaction pathways that are complementary to existing thermal and metal-catalyzed methods.

Continuous Flow Synthesis Technologies for Hydrazine Derivatives

Continuous flow technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and scalability. bohrium.comresearchgate.net This technology has been successfully applied to the synthesis of hydrazine derivatives, providing an operationally simple and efficient protocol. bohrium.comrsc.org

A notable flow-based method involves the deoxygenative hydrazination of alcohols using reagents like di-tert-butylazodicarboxylate (DBAD) and triphenylphosphine (Ph3P). bohrium.com In this process, solutions of the alcohol, phosphine, and azodicarboxylate are pumped and mixed in a microreactor or a tube reactor. The reaction proceeds rapidly at controlled temperatures, often near ambient, to form the desired hydrazine derivative. bohrium.com This approach demonstrates excellent functional group tolerance, accommodating various substituents on the alcohol substrate, including benzylic alcohols with both electron-donating and electron-withdrawing groups, as well as heterocyclic and secondary alcohols. bohrium.com

The continuous flow setup minimizes the accumulation of potentially hazardous intermediates and allows for safe, large-scale production. rsc.org For example, the synthesis of β-hydroxyethyl hydrazine from ethylene oxide and hydrazine hydrate has been studied in microreactors to understand process behavior and minimize the formation of impurities. rsc.org The precise control over stoichiometry, residence time, and temperature in a flow system is crucial for maximizing yield and selectivity. researchgate.netrsc.org This technology's applicability to a wide range of alcohols makes it a highly practical and scalable method for producing this compound from 1-phenylpropan-1-ol. bohrium.com

Table 3: Substrate Scope in Continuous Flow Synthesis of Hydrazine Derivatives from Alcohols Data from a representative study on deoxygenative hydrazination.

| Alcohol Substrate | Reaction Time (residence) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl alcohol | 10 min | 30 | 95 | bohrium.com |

| 4-Methoxybenzyl alcohol | 10 min | 30 | 96 | bohrium.com |

| 4-Chlorobenzyl alcohol | 10 min | 30 | 93 | bohrium.com |

| 1-Phenylethan-1-ol | 10 min | 30 | 85 | bohrium.com |

Chemical Reactivity and Reaction Mechanisms of 1 Phenylpropyl Hydrazine Systems

Nucleophilic Addition Reactions and Derivatives

The lone pair of electrons on the nitrogen atoms of hydrazines allows them to act as effective nucleophiles, readily attacking electrophilic centers. This reactivity is fundamental to the formation of various important derivatives.

Hydrazines, including substituted variants like (1-Phenylpropyl)hydrazine, react with aldehydes and ketones in a condensation reaction to form hydrazones. dtic.milwikipedia.org This reaction involves the nucleophilic attack of the hydrazine (B178648) nitrogen on the carbonyl carbon. pearson.com The initial addition is followed by the elimination of a water molecule to yield the C=N double bond characteristic of a hydrazone. pharmaguideline.com The formation of hydrazones is a reversible reaction and is typically catalyzed by acid. researchgate.net

The general mechanism for hydrazone formation is as follows:

Nucleophilic Attack: The hydrazine nitrogen attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking nitrogen to the carbonyl oxygen, forming a tetrahedral intermediate.

Dehydration: The intermediate eliminates a molecule of water to form the stable hydrazone product with a C=N double bond. pharmaguideline.com

The rate of hydrazone formation can be influenced by electronic and steric factors of both the hydrazine and the carbonyl compound, as well as the pH of the reaction medium. nih.gov For instance, electron-rich carbonyl compounds may react more slowly. researchgate.net

| Reactant 1 | Reactant 2 | Product |

| This compound | Aldehyde (R-CHO) | (1-Phenylpropyl)hydrazone of aldehyde |

| This compound | Ketone (R-CO-R') | (1-Phenylpropyl)hydrazone of ketone |

| Hydrazine | Cyclohexanone | Cyclohexanone hydrazone pearson.com |

| Phenylhydrazine (B124118) | Acetaldehyde | Acetaldehyde phenylhydrazone vedantu.com |

This table illustrates the formation of hydrazones from the reaction of hydrazines with various carbonyl compounds.

The Wolff-Kishner reduction is a powerful synthetic method used to convert the carbonyl group of aldehydes and ketones into a methylene (B1212753) group (-CH2-). wikipedia.orglumenlearning.com The reaction proceeds via a hydrazone intermediate, which is then treated with a strong base at high temperatures. libretexts.orgmasterorganicchemistry.comalfa-chemistry.com

The mechanism of the Wolff-Kishner reduction involves the following key steps:

Hydrazone Formation: The aldehyde or ketone first reacts with hydrazine to form a hydrazone. wikipedia.orgalfa-chemistry.com This step can be performed in situ or with a pre-formed hydrazone. wikipedia.org

Deprotonation: A strong base, typically potassium hydroxide (B78521) in a high-boiling solvent like ethylene (B1197577) glycol, deprotonates the terminal nitrogen of the hydrazone to form a hydrazone anion. libretexts.orglibretexts.org This is often the rate-determining step. masterorganicchemistry.com

Protonation and Tautomerization: The resulting anion undergoes protonation at the carbon atom. libretexts.orgmasterorganicchemistry.com

Second Deprotonation and Nitrogen Elimination: A second deprotonation at the nitrogen leads to the formation of a diimide anion, which then collapses with the irreversible loss of nitrogen gas (N2) to form a carbanion. libretexts.orgwikipedia.org The formation of the highly stable dinitrogen molecule is a major driving force for the reaction. masterorganicchemistry.comlumenlearning.com

Protonation of Carbanion: The carbanion is subsequently protonated by a proton source, such as the solvent, to yield the final alkane product. libretexts.orgpharmaguideline.com

The Wolff-Kishner reduction is particularly useful for substrates that are sensitive to acidic conditions, making it a valuable alternative to the Clemmensen reduction. wikipedia.orgalfa-chemistry.com However, the harsh, highly basic conditions and high temperatures required can be a limitation for base-sensitive substrates. wikipedia.org Modifications to the reaction, such as the Huang-Minlon modification, have been developed to improve yields and shorten reaction times. pharmaguideline.comalfa-chemistry.com A significant side reaction can be the formation of azines, which occurs when the hydrazone reacts with another molecule of the carbonyl compound. wikipedia.org

Oxidation and Reduction Pathways

Hydrazine derivatives can undergo both oxidation and reduction reactions, highlighting their versatility as redox-active compounds in organic synthesis.

The oxidation of hydrazine derivatives can lead to a variety of nitrogen-containing products, with the specific outcome depending on the structure of the hydrazine and the oxidizing agent used. The oxidation of the nitrogen-nitrogen bond is a key transformation. nih.gov For instance, 1,2-disubstituted hydrazines can be oxidized to stable azo compounds. nih.gov In the case of monosubstituted hydrazines, oxidation can lead to unstable monoazo (diazene) intermediates. nih.gov

A common oxidative transformation is the formation of azines. Azines can be formed through the reaction of a hydrazone with an additional molecule of a carbonyl compound. wikipedia.org The oxidation of hydrazones can also lead to the formation of diazo compounds, which are versatile intermediates in their own right. researchgate.net The oxidation of phenylhydrazine with lead tetra-acetate, for example, can produce benzene, azobenzene, and biphenyl, proceeding through a phenyldi-imide intermediate. rsc.org The reaction of hydrazine with oxygen, often catalyzed by metal ions like copper, results in the formation of nitrogen gas and water. dtic.mil

Hydrazine and its derivatives are well-established reducing agents in organic chemistry. researchgate.netwikipedia.org They can be used for the hydrogenation of unsaturated bonds in organic compounds. researchgate.net The reducing power of alkylhydrazines tends to decrease with increasing alkyl substitution. dtic.mil Hydrazine is a key reagent in the Wolff-Kishner reduction for the deoxygenation of carbonyl compounds. organic-chemistry.org

Hydrazine hydrate (B1144303) is often used as a reductant in the presence of catalysts like Pd/C for the selective reduction of nitroarenes to anilines. organic-chemistry.org Furthermore, hydrazine can be used to generate diimide (N2H2) in situ, which is a useful reagent for the reduction of carbon-carbon double and triple bonds. researchgate.netacs.org

| Reducing Agent System | Substrate | Product |

| Hydrazine hydrate, Pd/C | Nitroarenes | Anilines organic-chemistry.org |

| Hydrazine, Base, Heat | Aldehydes/Ketones | Alkanes (Wolff-Kishner) organic-chemistry.org |

| Hydrazine, O2, Flavin catalyst | Alkenes | Alkanes organic-chemistry.org |

This table provides examples of organic transformations using hydrazine derivatives as reducing agents.

Tosylhydrazones, formed from the reaction of aldehydes or ketones with tosylhydrazine, are versatile intermediates that can be reduced to the corresponding alkanes. wikipedia.org This reaction, often referred to as the Caglioti reaction, can be achieved using various hydride-donating reagents such as sodium borohydride, sodium cyanoborohydride, or catecholborane under relatively mild conditions. wikipedia.org The use of milder reducing agents like sodium cyanoborohydride allows for the tolerance of a wider range of functional groups compared to the traditional Wolff-Kishner reduction. wikipedia.org Tosylhydrazine itself can also act as a reducing agent in certain reactions. nih.gov

Diimide (HN=NH) is a reactive intermediate that can be generated in situ from the oxidation of hydrazine or the thermal decomposition of sulfonylhydrazides. wikipedia.orgorganicreactions.org It is a useful reagent for the reduction of non-polar carbon-carbon multiple bonds through a concerted, syn-addition of hydrogen. acs.orgwikipedia.org This method offers a metal-free alternative to catalytic hydrogenation and is compatible with functional groups that are sensitive to cleavage, such as O-O and N-O bonds. wikipedia.org The generation of diimide from hydrazine hydrate can be catalyzed by flavin-based organocatalysts in the presence of oxygen. acs.orgrug.nl

Formation and Transformations of Hydrazones

Hydrazones are a class of organic compounds formed by the reaction of a hydrazine with an aldehyde or a ketone. These reactions are of fundamental importance in organic chemistry and are characterized by their reversibility and sensitivity to reaction conditions.

The formation of hydrazones from this compound and carbonyl compounds is a reversible condensation reaction that proceeds through a carbinolamine intermediate. The rate and equilibrium of this reaction are significantly influenced by several factors, including pH, the electronic nature of the reactants, and steric hindrance around the reactive centers.

pH Effects: The pH of the reaction medium plays a crucial role in the kinetics of hydrazone formation. The reaction is typically acid-catalyzed. Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the hydrazine. However, at very low pH, the hydrazine itself can be protonated, rendering it non-nucleophilic and thus inhibiting the reaction. Consequently, the reaction rate is generally highest in a mildly acidic environment (typically pH 4-6), where there is a sufficient concentration of both the protonated carbonyl compound and the free hydrazine.

Electronic Effects: The electronic properties of both the this compound and the carbonyl reactant significantly impact the reaction rate. Electron-donating groups on the phenyl ring of this compound would be expected to increase the nucleophilicity of the hydrazine nitrogen, potentially accelerating the initial attack on the carbonyl carbon. Conversely, electron-withdrawing groups would decrease its nucleophilicity. On the carbonyl-containing reactant, electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. nih.gov

Steric Effects: Steric hindrance around the carbonyl group or the nucleophilic nitrogen of the hydrazine can slow down the rate of hydrazone formation. nih.gov In the case of this compound, the presence of the phenylpropyl group introduces some steric bulk compared to unsubstituted hydrazine. This steric hindrance can be more pronounced when reacting with sterically demanding ketones. The table below illustrates the expected relative rates of hydrazone formation with this compound and various carbonyl compounds, taking into account both electronic and steric effects.

| Carbonyl Compound | Electronic Effect | Steric Effect | Expected Relative Rate of Hydrazone Formation |

| Formaldehyde | Neutral | Minimal | Very Fast |

| Acetaldehyde | Weakly donating | Low | Fast |

| Acetone (B3395972) | Donating | Moderate | Moderate |

| Benzaldehyde | Neutral (Aromatic) | Moderate | Moderate to Fast |

| p-Nitrobenzaldehyde | Withdrawing | Moderate | Fast |

| p-Methoxybenzaldehyde | Donating | Moderate | Slower |

| Di-tert-butyl ketone | Strongly donating | High | Very Slow |

This table presents expected trends based on general principles of organic chemistry, as specific kinetic data for this compound were not available in the reviewed literature.

The hydrolysis of hydrazones is the reverse of their formation and is also a crucial aspect of their chemistry, particularly in applications where reversible bond formation is desired. nih.gov The mechanism of hydrolysis is acid-catalyzed and involves the protonation of one of the nitrogen atoms of the hydrazone, followed by the attack of a water molecule.

The process can be summarized in the following steps:

Protonation: The hydrazone is protonated at the imine nitrogen, which increases the electrophilicity of the carbon atom.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon atom, forming a protonated carbinolamine intermediate.

Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom of the original hydrazine moiety.

Cleavage: The C-N bond cleaves, releasing the original carbonyl compound and this compound.

The stability of the hydrazone towards hydrolysis is influenced by the same factors that affect its formation. Generally, hydrazones derived from ketones are more stable to hydrolysis than those derived from aldehydes. Electron-withdrawing groups on the carbonyl-derived portion of the molecule can make the carbon atom more susceptible to nucleophilic attack by water, thus accelerating hydrolysis.

Hydrazones can be further reacted to form azines, which are compounds containing a C=N-N=C functional group. These azines can participate in a variety of metal-promoted transformations. While specific examples involving azines derived from this compound are not extensively documented, general principles of azine chemistry suggest several potential transformations. Transition metals can coordinate to the nitrogen atoms of the azine ligand, activating it towards various reactions. For instance, metal complexes of azines can undergo cyclization reactions to form heterocyclic compounds. Additionally, metal catalysts can promote the cleavage of the N-N bond in azines, leading to the formation of nitriles or other nitrogen-containing products.

Acid-Base Properties and Protonolysis Reactions of Hydrazine Adducts

The hydrazine moiety in this compound possesses basic properties due to the lone pairs of electrons on the nitrogen atoms. It can act as a Brønsted-Lowry base by accepting a proton. The basicity of this compound is expected to be comparable to other alkyl-substituted hydrazines.

When this compound forms adducts, for example, through coordination with a metal center or by forming a salt with an acid, the resulting species will have distinct acid-base properties. Protonolysis refers to the cleavage of a chemical bond by an acid. In the context of hydrazine adducts, this typically involves the breaking of a bond to the hydrazine nitrogen upon protonation. For instance, a metal-hydrazine complex might dissociate upon treatment with a strong acid, as the proton competes with the metal for the lone pair of the hydrazine nitrogen.

Reaction Dynamics and Pathways in Complex Organic Synthesis

This compound can serve as a versatile building block in complex organic synthesis. Its primary utility stems from its ability to form hydrazones, which can then be subjected to a variety of subsequent reactions.

One of the most well-known reactions involving hydrazones is the Wolff-Kishner reduction . In this reaction, a hydrazone is treated with a strong base at high temperatures to reduce the carbonyl group to a methylene group (a CH₂ group). This provides a powerful method for the deoxygenation of aldehydes and ketones, particularly those that are sensitive to acidic conditions. The use of this compound in a Wolff-Kishner-type reaction would proceed through the formation of the corresponding (1-phenylpropyl)hydrazone, followed by base-mediated elimination of dinitrogen and the phenylpropyl group to yield the reduced alkane.

Furthermore, the nitrogen atoms of the hydrazine can be used to construct various heterocyclic rings, which are common motifs in pharmaceuticals and other biologically active molecules. For example, condensation of this compound with a 1,3-dicarbonyl compound could lead to the formation of a pyrazole (B372694) ring system. The specific reaction pathways and the dynamics of these syntheses would depend on the nature of the substrates and the reaction conditions employed. The phenylpropyl substituent could also influence the regioselectivity and stereoselectivity of these reactions.

Advanced Spectroscopic and Analytical Characterization Techniques for Hydrazine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like (1-Phenylpropyl)hydrazine. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for the initial structural verification of this compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The integration of the signals corresponds to the relative number of protons, while the chemical shift (δ) indicates their shielding or deshielding. Spin-spin splitting patterns reveal the number of neighboring protons. For this compound, characteristic signals for the aromatic protons of the phenyl group, the aliphatic protons of the propyl chain (CH, CH₂, CH₃), and the protons on the hydrazine (B178648) (NH, NH₂) moiety are expected.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their chemical environment. The chemical shifts are indicative of the carbon's hybridization and the nature of its attached atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

| Atom Position | Technique | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| Phenyl C-H | ¹H NMR | 7.20 - 7.40 | Multiplet (m) | Protons on the aromatic ring. |

| Propyl CH | ¹H NMR | ~3.5 - 4.0 | Triplet (t) | Methine proton adjacent to the phenyl and hydrazine groups. |

| Propyl CH₂ | ¹H NMR | ~1.7 - 1.9 | Multiplet (m) | Methylene (B1212753) protons of the propyl group. |

| Propyl CH₃ | ¹H NMR | ~0.9 - 1.1 | Triplet (t) | Methyl protons of the propyl group. |

| N-H | ¹H NMR | Variable, ~3.5 - 5.0 | Broad Singlet (br s) | Chemical shift can vary with concentration and solvent. |

| Phenyl C (quaternary) | ¹³C NMR | ~140 - 145 | - | Carbon attached to the propyl group. |

| Phenyl C-H | ¹³C NMR | ~125 - 129 | - | Aromatic carbons. |

| Propyl CH | ¹³C NMR | ~60 - 65 | - | Methine carbon. |

| Propyl CH₂ | ¹³C NMR | ~25 - 30 | - | Methylene carbon. |

| Propyl CH₃ | ¹³C NMR | ~10 - 15 | - | Methyl carbon. |

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are employed to resolve complex structures and definitively assign signals. emerypharma.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show cross-peaks connecting the CH proton to the CH₂ protons, and the CH₂ protons to the CH₃ protons of the propyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the proton signal at ~3.5-4.0 ppm would show a cross-peak to the carbon signal at ~60-65 ppm, assigning both to the methine (CH) group.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for example, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent.

TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a spin system, not just immediate neighbors. In the propyl chain of this compound, the methyl (CH₃) protons would show a correlation not only to the adjacent methylene (CH₂) protons but also to the more distant methine (CH) proton.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrations of specific chemical bonds. The IR spectrum of phenylhydrazine (B124118), a parent compound, shows a characteristic broad absorption peak around 3332 cm⁻¹ corresponding to the N-H bond. researchgate.net For this compound, the spectrum would be expected to display characteristic absorption bands confirming the presence of N-H bonds from the hydrazine group, C-H bonds from both the aromatic ring and the aliphatic propyl chain, and C=C bonds from the phenyl group. researchgate.net

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|---|

| Hydrazine | N-H | 3300 - 3500 | Stretching (often broad) |

| Aromatic | C-H | 3000 - 3100 | Stretching |

| Aliphatic (Propyl) | C-H | 2850 - 2960 | Stretching |

| Aromatic | C=C | 1450 - 1600 | Stretching |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. This technique provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (C₉H₁₄N₂), the molecular weight is approximately 150.22 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z ≈ 150.

The fragmentation pattern provides a fingerprint that aids in structural confirmation. Key fragmentation pathways for this compound would likely involve the cleavage of the bonds adjacent to the nitrogen atoms.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 150 | [C₉H₁₄N₂]⁺ | Molecular ion peak. |

| 121 | [C₉H₁₃]⁺ | Loss of the hydrazine moiety (-N₂H₃). |

| 105 | [C₈H₉]⁺ | Benzylic cleavage, loss of -CH₂CH₃ and -NH₂. A common fragment for phenylpropyl structures. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement fragment for alkylbenzenes. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from cleavage of the propyl group. |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By measuring the angles and intensities of X-rays diffracted by a single crystal, a detailed model of the molecular structure can be generated. mdpi.com

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous data on:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.

Conformation: The exact spatial orientation (conformation) of the propyl chain relative to the phenyl ring and the hydrazine group.

Intermolecular interactions: The presence of hydrogen bonding (e.g., between N-H groups of adjacent molecules) and other non-covalent interactions that dictate the crystal packing.

This technique is contingent on the ability to grow a single crystal of sufficient size and quality. While no specific crystallographic data for this compound is publicly available, this method remains the gold standard for solid-state structural elucidation. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. For the analysis of this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly applicable for assessing purity and separating it from potential starting materials, byproducts, or isomers. researchgate.net

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, GC separates components based on their boiling points and interactions with a stationary phase within a capillary column. google.com A GC analysis of a this compound sample would yield a chromatogram where the area of the main peak relative to the total area of all peaks provides a quantitative measure of its purity. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) would be appropriate for sensitive detection. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C18) and a polar mobile phase (like a mixture of acetonitrile (B52724) and water), is a common method for analyzing hydrazine derivatives. sielc.comresearchgate.net The purity is determined by the relative area of the analyte's peak. HPLC is particularly useful for non-volatile impurities or compounds that might degrade at the high temperatures used in GC.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar compounds like this compound by GC can be challenging due to issues such as peak tailing, which arises from interactions with the stationary phase. oup.comoup.com To overcome these difficulties, derivatization is a common strategy. This process involves chemically modifying the analyte to create a less polar and more volatile derivative, making it more amenable to GC analysis. researchgate.netsielc.com

For this compound, a typical derivatization reaction involves condensation with a carbonyl compound, such as acetone (B3395972) or pentafluorobenzaldehyde (B1199891) (PFB). sielc.comnih.govgoogle.com The reaction with acetone, for instance, serves a dual purpose: it acts as both a derivatizing agent and a solvent, reacting quickly to form a stable hydrazone. sielc.com This derivative exhibits improved chromatographic behavior, leading to sharper, more symmetrical peaks.

The GC separates the derivatized this compound from other components in the sample mixture based on its boiling point and interaction with the capillary column's stationary phase (e.g., a DB-624 column, which is a 6% cyanopropylphenyl-94% dimethylpolysiloxane phase). sielc.com Following separation, the compound enters the mass spectrometer, which bombards it with electrons, causing it to ionize and fragment.

The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. For the phenylhydrazone derivative of this compound, the fragmentation pattern would be predictable. Key fragments would likely arise from the cleavage of the C-N bonds and fragmentation of the propyl chain and phenyl group. The mass spectrum of phenylhydrazine itself shows characteristic peaks that can be used as a reference point for interpreting the spectrum of its derivatives. nist.gov By comparing the obtained mass spectrum to a library of known spectra or by interpreting the fragmentation pattern, the identity of the compound can be confirmed with high confidence. researchgate.net

Table 1: Typical GC/MS Parameters for Analysis of Derivatized this compound

| Parameter | Value/Condition |

| Derivatizing Agent | Acetone or Pentafluorobenzaldehyde (PFB) sielc.comnih.gov |

| GC Column | DB-624 (or similar mid-polarity capillary column) sielc.comresearchgate.net |

| Injector Temperature | 200 - 250 °C sielc.com |

| Carrier Gas | Helium or Nitrogen sielc.comgoogle.com |

| Oven Program | Temperature gradient (e.g., initial temp 95°C, ramped) sielc.com |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) sielc.comcdc.gov |

| Ionization Mode | Electron Ionization (EI) |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used for identifying compounds, determining their purity, and monitoring the progress of a chemical reaction. researchgate.net For hydrazine derivatives, which may not be visible under UV light unless they possess a suitable chromophore, visualization is often achieved using specific staining agents. chemicalforums.com

In the analysis of this compound, a TLC plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel, is used as the stationary phase. mdpi.comacs.org A small spot of the sample solution is applied to the plate, which is then placed in a sealed chamber containing a suitable solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase.

Due to the basic nature of the hydrazine group, this compound is a relatively polar compound. Its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, will depend on the polarity of the mobile phase. A more polar eluent will result in a higher Rf value.

After development, the plate is dried, and the separated spots are visualized. Since the phenylhydrazine moiety has some UV activity, visualization under a UV lamp (254 nm) is possible. acs.org However, for enhanced sensitivity and specificity, chemical staining is preferred. Common visualization agents for hydrazine derivatives include:

p-Dimethylaminobenzaldehyde: This reagent reacts with the hydrazine to form a brightly colored yellow or orange spot (a hydrazone derivative). datapdf.com

Ninhydrin: A general stain for amines and amino acids, which reacts with the primary amine group of the hydrazine to produce a colored spot. chemicalforums.com

Iodine Chamber: Placing the plate in a chamber with iodine crystals results in the temporary staining of many organic compounds, appearing as brown spots. chemicalforums.com

Fluorescamine: This reagent can be used to create a fluorescent derivative, allowing for detection at very low concentrations using a UV lamp. nih.gov

Table 2: Example TLC System for this compound Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 aluminum-backed plates mdpi.comacs.org |

| Mobile Phase | Hexane (B92381)/Ethyl Acetate (B1210297) or Dichloromethane/Methanol mixtures |

| Application | Spotting of a dilute solution of the compound in a volatile solvent |

| Visualization | 1. UV light (254 nm) 2. Staining with p-dimethylaminobenzaldehyde or Ninhydrin solution chemicalforums.comdatapdf.com |

Column Chromatography for purification

Column chromatography is an essential technique for the purification of chemical compounds on a preparative scale. mdpi.com It operates on the same principles as TLC, but the stationary phase is packed into a vertical glass column. For the purification of this compound, silica gel is a commonly used stationary phase due to its ability to separate compounds based on polarity. google.comreddit.com Aluminum oxide can also be employed. google.com

The process begins by loading the crude sample mixture onto the top of the silica gel column. A solvent (eluent) is then passed through the column. The components of the mixture move down the column at different rates. Less polar compounds travel faster, while more polar compounds, like this compound, interact more strongly with the polar silica gel and move more slowly. reddit.com

By gradually increasing the polarity of the eluent (gradient elution), the separation can be fine-tuned. For example, starting with a non-polar solvent like hexane and gradually adding a more polar solvent like ethyl acetate allows for the sequential elution of compounds with increasing polarity. Fractions are collected as the solvent exits the bottom of the column, and these fractions are typically analyzed by TLC to identify which ones contain the desired pure compound. The fractions containing the pure this compound are then combined, and the solvent is removed by evaporation. mdpi.com Given the basic nature of hydrazines, sometimes the silica gel is passivated with a base like triethylamine (B128534) to prevent decomposition and improve recovery. vanderbilt.edu

UV-Vis and Photoluminescence Spectroscopy for Electronic Structure and Light-Emitting Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a chemical compound. The absorption of light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure of the molecule, particularly the presence of chromophores (light-absorbing groups).

The this compound molecule contains a phenyl group attached to a hydrazine moiety, which constitutes the primary chromophore. The UV-Vis spectrum of phenylhydrazine in various solvents shows characteristic absorption bands. nist.gov The spectrum for this compound is expected to be very similar, dominated by the electronic transitions of the phenylhydrazine system. Typically, phenylhydrazines exhibit absorption maxima in the UV region, which can be influenced by the solvent polarity. spectrabase.com These absorption characteristics are useful for quantitative analysis using the Beer-Lambert law.

Photoluminescence spectroscopy, which includes fluorescence and phosphorescence, measures the light emitted by a substance after it has absorbed light. While simple phenylhydrazines are not typically known for strong intrinsic photoluminescence, their derivatives can be highly fluorescent. The reaction of hydrazine derivatives with specific reagents to form fluorescent products is a common strategy for highly sensitive detection. acs.orgnih.gov For example, reacting this compound with a fluorogenic probe, often an aldehyde- or ketone-containing molecule with an extended π-system, can yield a hydrazone product with significant fluorescence. acs.org The study of these fluorescent derivatives provides indirect information about the electronic properties and reactivity of the parent hydrazine compound.

Table 3: Spectroscopic Properties of Phenylhydrazine Systems

| Technique | Property Measured | Information Obtained for this compound |

| UV-Vis Spectroscopy | Light Absorption | Presence of the phenylhydrazine chromophore, quantitative analysis nist.gov |

| Photoluminescence | Light Emission | Generally non-emissive, but can form highly fluorescent derivatives for sensitive detection acs.orgnih.gov |

Development of Advanced Analytical Methods for Hydrazine Derivatives

The high reactivity and potential toxicity of hydrazine and its derivatives necessitate the development of advanced, highly sensitive, and selective analytical methods for their detection. cdc.govtechbriefs.com Research in this area focuses on overcoming the challenges associated with the analysis of these polar and often unstable compounds.

One major area of development is the creation of novel derivatization reagents and sensors. This includes:

Chromogenic and Fluorogenic Probes: These are molecules designed to react specifically with hydrazines to produce a distinct color change (colorimetric detection) or to "turn on" fluorescence (fluorometric detection). nih.govrsc.org Such probes offer high selectivity over other amines and can be used for visual detection on paper-based sensors or for quantification in solution. rsc.org

Advanced Derivatization for GC-MS/MS: For ultra-trace analysis, derivatization is coupled with tandem mass spectrometry (GC-MS/MS). This technique significantly enhances selectivity and sensitivity by monitoring specific fragmentation transitions of the derivatized analyte, allowing for detection at nanogram-per-liter levels. researchgate.net

Another avenue of research involves improving separation and detection technologies. This includes the use of hydrophilic interaction liquid chromatography (HILIC) for the analysis of polar hydrazine derivatives without derivatization. mdpi.com Furthermore, electrochemical methods, such as coulometric titration, provide an alternative means for the precise quantification of substituted hydrazines. acs.org These advanced methods are crucial for monitoring hydrazine derivatives in environmental, pharmaceutical, and biological samples, ensuring safety and quality control. sielc.comrsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.